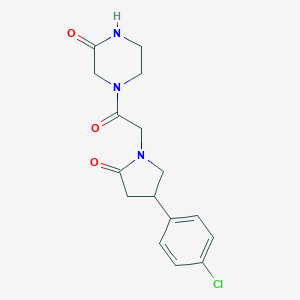
Cebaracetam
概要
説明
セバラセタムは、ラセタムファミリーに属する化学化合物です。これは、フェニルピラセタムの塩素化アセチルピペラジン置換アナログです。 セバラセタムは、特にアルツハイマー病、パーキンソン病、てんかんなどの神経疾患の治療における潜在的な治療用途のために注目を集めています .
準備方法
セバラセタムは、さまざまな合成経路で合成できます。一般的な方法の1つは、4-クロロフェニル酢酸をピペラジンと反応させて中間体を生成し、次に2-オキソピロリジンと反応させてセバラセタムを生成することです。 反応条件は一般的に、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用を伴います .
セバラセタムの工業生産方法は、同様の合成経路を伴いますが、規模が大きくなります。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、再結晶とクロマトグラフィーなどの複数の精製ステップを伴います .
化学反応の分析
セバラセタムは、次のようなさまざまな化学反応を起こします。
酸化: セバラセタムは、対応する酸化物を形成するために酸化される可能性があります。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: セバラセタムの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体の生成につながります。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は通常酸化物を生成し、還元は還元誘導体を生成します。
科学研究への応用
セバラセタムは、さまざまな科学研究への応用において可能性を示しています。
化学: セバラセタムは、ラセタムとその誘導体に関する研究でモデル化合物として使用されます。これにより、このクラスの化合物の化学的特性と反応性を理解するのに役立ちます。
生物学: 生物学的研究では、セバラセタムは、神経伝達物質の放出と神経保護への影響について研究されています。
医学: セバラセタムの神経保護特性により、アルツハイマー病、パーキンソン病、てんかんなどの神経疾患の治療のための候補となっています。
産業: 製薬業界では、セバラセタムは、神経疾患を標的にした新薬の開発に使用されています。
科学的研究の応用
Scientific Research Applications
Cebaracetam has shown promise in various fields:
1. Chemistry:
- Used as a model compound to study racetams and their derivatives.
- Aids in understanding the chemical properties and reactivity within this class of compounds.
2. Biology:
- Investigated for effects on neurotransmitter release and neuroprotection.
- Explored for its potential to improve cognitive functions in animal models.
3. Medicine:
- Considered for treatment options in neurological disorders.
- Exhibits potential as an adjunct therapy in epilepsy management.
4. Industry:
- Utilized in pharmaceutical development targeting neurological conditions.
- Explored for its role in creating new drugs with enhanced efficacy profiles .
Case Studies and Research Findings
While comprehensive clinical data on this compound is limited due to its discontinuation from development by Novartis in the 1990s after reaching phase 2 trials , several studies have explored its potential applications:
- Neuroprotection Studies: Animal studies have indicated that this compound may provide neuroprotective benefits similar to those observed with other racetams. This includes reducing neuralgic deficiencies and enhancing cognitive functions following ischemic events .
- Cognitive Enhancement Research: In studies involving cognitive enhancers among healthy individuals, this compound's potential role as a cognitive enhancer has been noted, although specific data is sparse due to limited clinical trials .
作用機序
セバラセタムの正確な作用機序は完全には解明されていません。ただし、脳内の神経伝達物質の放出の調節に関与するGABA-A受容体の活性を調節することが知られています。セバラセタムは、脳由来神経栄養因子(BDNF)のレベルも増加させ、ニューロンの成長と生存を促進します。 さらに、脳への酸化ストレス関連の損傷を防ぐ抗酸化作用があります.
類似の化合物との比較
セバラセタムは、フェニルピラセタムやピラセタムなどの他のラセタムに似ています。ただし、塩素化アセチルピペラジン置換により、独自の化学的および生物学的特性がもたらされます。 フェニルピラセタムと比較して、セバラセタムは、GABA-A受容体とBDNFを伴う異なる作用機序を有し、神経保護効果が向上していることが示されています .
類似の化合物
- フェニルピラセタム
- ピラセタム
- オキシラセタム
- アニラセタム
類似化合物との比較
Cebaracetam is similar to other racetams such as phenylpiracetam and piracetam. it is unique due to its chlorinated acetyl piperazine substitution, which imparts distinct chemical and biological properties. Compared to phenylpiracetam, this compound has shown enhanced neuroprotective effects and a different mechanism of action involving GABA-A receptors and BDNF .
Similar Compounds
- Phenylpiracetam
- Piracetam
- Oxiracetam
- Aniracetam
These compounds share a common pyrrolidone structure but differ in their substituents, leading to variations in their pharmacological effects and applications .
生物活性
Cebaracetam, a member of the racetam family, is a chlorinated acetyl piperazine-substituted analog of phenylpiracetam. It has gained attention for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound is primarily studied for its biological activity related to neurotransmitter release and neuroprotection.
The exact mechanism of action of this compound remains partially elucidated. However, it is known to:
- Modulate GABA-A Receptors : this compound enhances the activity of GABA-A receptors, which play a crucial role in inhibitory neurotransmission in the brain.
- Increase BDNF Levels : The compound promotes the expression of brain-derived neurotrophic factor (BDNF), essential for neuronal growth and survival.
- Exhibit Antioxidant Properties : this compound helps mitigate oxidative stress, which is linked to various neurodegenerative diseases.
These mechanisms contribute to its neuroprotective effects, making it a candidate for further research in neurological therapies.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various studies. Its ability to enhance neurotransmitter function and promote neuronal survival suggests potential benefits in conditions characterized by neuronal damage.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative stress and apoptosis | |
| GABA Modulation | Enhances GABA-A receptor activity | |
| BDNF Increase | Promotes neuronal growth and survival | |
| Antioxidant Activity | Reduces oxidative damage in neuronal cells |
Case Studies
Several studies have explored the effects of this compound on animal models of neurological disorders. For instance:
- Study on Epilepsy : In a rodent model, this compound exhibited anticonvulsant properties, significantly reducing seizure frequency compared to control groups. The study highlighted its potential as an adjunct therapy for epilepsy management.
- Alzheimer's Disease Model : Research using transgenic mice showed that this compound treatment improved cognitive function and reduced amyloid plaque deposition, a hallmark of Alzheimer's pathology.
Comparative Analysis with Other Racetams
This compound shares similarities with other racetams such as phenylpiracetam and piracetam but is distinguished by its unique chlorinated structure. This structural variation contributes to its enhanced neuroprotective effects and different pharmacological profile.
Table 2: Comparison of this compound with Other Racetams
| Compound | Mechanism of Action | Neuroprotective Effects | Clinical Applications |
|---|---|---|---|
| This compound | GABA-A modulation, BDNF increase | High | Alzheimer's, Parkinson's, Epilepsy |
| Phenylpiracetam | NMDA receptor modulation | Moderate | Cognitive enhancement |
| Piracetam | AMPA receptor modulation | Low | Cognitive enhancement |
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Preliminary findings suggest:
- High Oral Bioavailability : Similar to other racetams, this compound exhibits high oral bioavailability, facilitating effective dosing.
- Rapid Onset of Action : The compound acts within an hour post-administration, making it suitable for acute interventions in neurological crises.
特性
CAS番号 |
113957-09-8 |
|---|---|
分子式 |
C16H18ClN3O3 |
分子量 |
335.78 g/mol |
IUPAC名 |
4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |
InChIキー |
QPKMIYNBZGPJAR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |
同義語 |
1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













